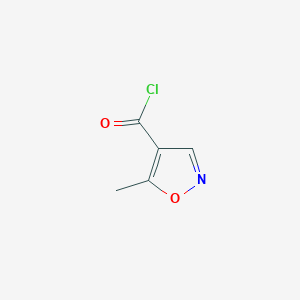

5-Methyl-4-isoxazolecarbonyl chloride

概要

説明

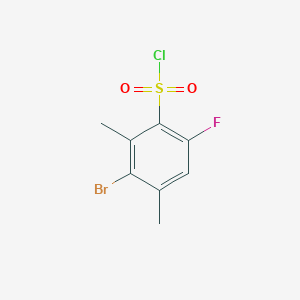

5-Methyl-4-isoxazolecarbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNO2 and its molecular weight is 145.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quality Control in Industrial Synthesis

5-Methyl-4-isoxazolecarbonyl chloride plays a crucial role in quality control during industrial synthesis. A study by Vtorov et al. (1985) developed a method for its quantitative determination, essential for estimating the quality of oxacillin synthesis. This process involves transforming the compound into an isopropyl ester for high-efficiency liquid chromatography.

Synthesis of Bioactive Compounds

The compound is integral in synthesizing bioactive compounds. For instance, Fossa et al. (1991) used it for creating 5-substituted 4-isoxazolecarboxamides, which exhibited platelet antiaggregating activity and mild anti-inflammatory effects.

Intermediate in Triazole Derivatives

This compound serves as a key intermediate in synthesizing triazole derivatives, which are significant in various applications. Hui (2007) outlined a process involving multiple steps, demonstrating its versatility in synthetic chemistry.

Antineoplastic and Antifilarial Agents Synthesis

The compound's utility extends to synthesizing potential antineoplastic and antifilarial agents. Ram et al. (1992) explored its use in creating a series of benzimidazole-2-carbamates, highlighting its potential in developing new pharmaceuticals.

Luminescent Rhenium(I) Tricarbonyl Complexes

In the field of photophysical properties, this compound is used in synthesizing luminescent complexes. Li et al. (2012) demonstrated its application in creating rhenium(I) tricarbonyl chloride complexes with unique blue-green luminescence.

Development of Novel Pyrazoline Derivatives

The compound is also significant in synthesizing pyrazoline derivatives. Şenol et al. (2020) investigated its role in creating new pyrazolines, analyzing their absorption and fluorescence properties, which are important in various scientific fields.

Continuous Flow Photochemical Synthesis

This compound is also used in continuous flow photochemical synthesis, as shown by Sampaio et al. (2023). This study highlighted its application in synthesizing isoxazole-5(4H)-ones and investigating their larvicidal activity.

Corrosion Inhibition

In the field of materials science, the compound is used for corrosion inhibition. Zucchi et al. (1996) studied the inhibiting action of tetrazole derivatives, including those derived from this compound, on copper corrosion.

Bacterial Respiration Visualization

The compound aids in visualizing actively respiring bacteria. Rodriguez et al. (1992) utilized a derivative of it for bacterial enumeration in environmental samples, demonstrating its importance in microbiological research.

Antibacterial and Antifungal Activities

It's also pivotal in synthesizing compounds with antibacterial and antifungal activities. Chitra et al. (2010) synthesized derivatives that showed significant activity against various bacteria and fungi, illustrating its potential in developing new antimicrobial agents.

Controlled-Release Formulations

In agricultural science, this compound is used in developing controlled-release formulations. Tai et al. (2002) created a polymer that releases an active agent for fungicidal effects, showcasing its application in sustainable agriculture.

Hypoglycemic Agent Development

The compound has been studied as a potential hypoglycemic agent. Riggi et al. (1968) investigated its efficacy in lowering blood glucose concentration in various animal models, indicating its possible use in diabetes treatment.

Synthesis of Functionalized Pyrazoles

In chemical synthesis, its derivatives are used for creating functionalized pyrazoles. Grotjahn et al. (2002) presented methods to install various groups at specific positions on pyrazoles, demonstrating its versatility in organic synthesis.

Isoxazole and Oxazole Derivatives Synthesis

This compound is essential in synthesizing isoxazole and oxazole derivatives. Serebryannikova et al. (2019) explored its use in a novel synthesis approach, highlighting its significance in creating diverse organic compounds.

Synthesis of Pyridine Derivatives

The compound is also involved in synthesizing pyridine derivatives. Al-Issa (2012) demonstrated its application in creating a series of pyridine carbonitriles, essential for various chemical and pharmaceutical applications.

Removal of Polar Pollutants

In environmental science, derivatives of this compound are studied for the removal of polar pollutants. Reemtsma et al. (2010) investigated its role in eliminating benzotriazoles from wastewater, demonstrating its importance in water treatment processes.

Corrosion Inhibition Studies

Its derivatives have been studied for corrosion inhibition in HCl solutions. Yadav et al. (2016) synthesized pyranopyrazole derivatives and tested their effectiveness as corrosion inhibitors, showcasing its potential in material protection.

Safety and Hazards

作用機序

Target of Action

It is known to be a respiratory system irritant .

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-4-isoxazolecarbonyl chloride. For instance, it reacts violently with water, liberating toxic gas . Therefore, the compound’s storage and handling require careful consideration to ensure safety .

特性

IUPAC Name |

5-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAQPVQEYCFRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983586 | |

| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-43-7, 67305-24-2 | |

| Record name | 5-Methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-oxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)